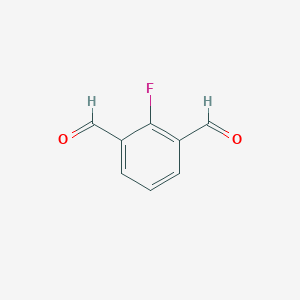

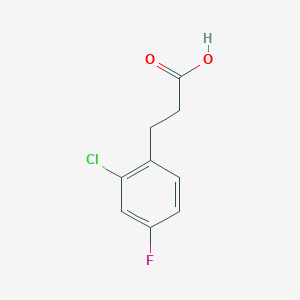

2-Hydrazinyl-5-nitrobenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

"2-Hydrazinyl-5-nitrobenzoic acid" is a chemical compound of interest in the field of organic chemistry, particularly in the synthesis of heterocyclic compounds and as a building block for various chemical reactions. Its molecular structure, featuring both a hydrazinyl and a nitro group attached to a benzoic acid core, makes it a versatile reagent in organic synthesis.

Synthesis Analysis

The synthesis of related compounds often involves multistep reactions starting from commercially available multireactive building blocks. For instance, 4-Chloro-2-fluoro-5-nitrobenzoic acid serves as a starting material for heterocyclic oriented synthesis (HOS), leading to various nitrogenous heterocycles, which are significant in drug discovery (Křupková et al., 2013). Similarly, hydrazide-hydrazones of 5-bromo-2-iodobenzoic acid have been synthesized, demonstrating the potential for creating a variety of biologically active compounds (Popiołek et al., 2020).

Molecular Structure Analysis

The molecular structure of compounds related to 2-Hydrazinyl-5-nitrobenzoic acid, such as 5-amino-2-nitrobenzoic acid, has been elucidated through X-ray diffraction, revealing insights into their crystalline structures and intermolecular interactions (Mrozek & Głowiak, 2004).

Chemical Reactions and Properties

The chemical reactivity and properties of related nitrobenzoic acids involve various functional group transformations and the formation of cyclic compounds. For example, N-Methyl-4-hydrazino-7-nitrobenzofurazan serves as a reagent for aldehyde and ketone determination, showcasing the diverse reactivity of nitrobenzoic acid derivatives (Büldt & Karst, 1999).

Physical Properties Analysis

Physical properties such as crystal structure, hydrogen bonding, and thermal properties have been studied for compounds like 5-amino-2-nitrobenzoic acid. These studies provide valuable information on the solid-state behavior and stability of nitrobenzoic acid derivatives (Mrozek & Głowiak, 2004).

Chemical Properties Analysis

Chemical properties, including reactivity towards various reagents and conditions, have been extensively explored. Compounds such as 2-nitro-5-thiocyanatobenzoic acid have been investigated for their potential to modify thiol groups, demonstrating the chemical versatility of nitrobenzoic acid derivatives (Price, 1976).

Applications De Recherche Scientifique

Nonlinear Optical Properties

2-Hydrazinyl-5-nitrobenzoic acid derivatives exhibit notable third-order nonlinear optical properties. These properties make them promising candidates for photonic applications. For instance, compounds like ethyl 2-((2E)-2-(4-(dimethylamino)benzylidene]hydrazinyl)-5-nitrobenzoate and others, when doped into poly (methyl methacrylate) (PMMA), showcase high nonlinear optical behavior. This finding is particularly crucial for applications in optical limiting and photonics devices, as evidenced by their significant third-order nonlinear susceptibility and nonlinear refractive index values (Nair et al., 2022).

Synthesis and Reactivity

The compound's reactivity has been leveraged in synthesizing various derivatives with potential pharmacological applications, although this primarily relates to medicinal chemistry and may not be within the scope of the current request. For instance, 5-nitrobenzo[b]thiophene-2-carboxylic acid is converted into corresponding hydrazide and azide forms, showcasing the compound's versatility in chemical transformations (Fakhr et al., 2009).

Propriétés

IUPAC Name |

2-hydrazinyl-5-nitrobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O4/c8-9-6-2-1-4(10(13)14)3-5(6)7(11)12/h1-3,9H,8H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOHRLDNFBRTUNQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70560969 |

Source

|

| Record name | 2-Hydrazinyl-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70560969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydrazinyl-5-nitrobenzoic acid | |

CAS RN |

185556-56-3 |

Source

|

| Record name | 2-Hydrazinyl-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70560969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

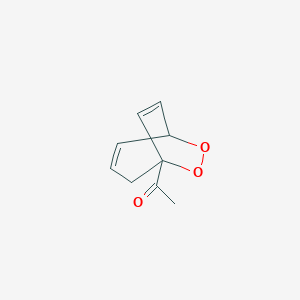

![Ethyl 2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B61490.png)

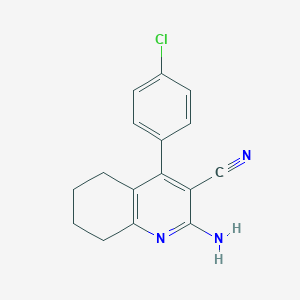

![1-azabicyclo[2.2.2]oct-8-yl (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B61492.png)

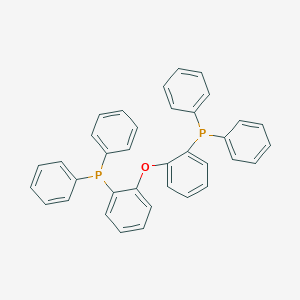

![[4-[(2S,3R)-3-hydroxy-4-[[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutyl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butyl]phenyl]methyl morpholine-4-carboxylate](/img/structure/B61494.png)

![5H-3-Thia-1,6,7b-triazacyclopent[cd]inden-5-one,6,7-dihydro-(9CI)](/img/structure/B61500.png)